N-(2,5-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that makes it valuable for various scientific research applications. This compound is known for its potential antimicrobial properties and has been studied for its effectiveness against multidrug-resistant pathogens .
Preparation Methods
The synthesis of N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves several steps. One common method includes the reaction of 2,5-dimethylphenyl isocyanate with a suitable amine under controlled conditions. The reaction typically requires a polar solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) and may involve catalysts to enhance the reaction rate . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating infections and other diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to bind to proteins and enzymes, altering their function and inhibiting the growth of pathogens. The compound may also interfere with cellular pathways, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
N-(2,5-DIMETHYLPHENYL)THIOUREIDO ACID DERIVATIVES: These compounds also exhibit antimicrobial properties and are studied for their effectiveness against drug-resistant pathogens.
N-(2,5-DIMETHYLPHENYL)-N-[2-(4-MORPHOLINYL)-2-OXOETHYL]METHANESULFONAMIDE:
The uniqueness of N-(2,5-DIMETHYLPHENYL)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE lies in its specific molecular structure, which provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H28N2O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-4-5-6-9-14-26-20-11-8-7-10-18(20)22(27)21(24(26)29)23(28)25-19-15-16(2)12-13-17(19)3/h7-8,10-13,15,27H,4-6,9,14H2,1-3H3,(H,25,28) |
InChI Key |
XYKOAYLTAVWVBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C)C)O |
Origin of Product |
United States |
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